molecular formula C12H18N2O2 B15166614 6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one CAS No. 634590-22-0

6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one

Cat. No.: B15166614
CAS No.: 634590-22-0
M. Wt: 222.28 g/mol
InChI Key: NBYYVLQWKBULLH-UHFFFAOYSA-N
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Description

6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes a dimethylaminoethyl group and a methoxycyclohexa-dienone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one typically involves multiple steps. One common method includes the reaction of a methoxycyclohexa-dienone precursor with a dimethylaminoethylamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form with different functional groups.

Scientific Research Applications

6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as

Properties

CAS No.

634590-22-0

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyliminomethyl]-6-methoxyphenol

InChI

InChI=1S/C12H18N2O2/c1-14(2)8-7-13-9-10-5-4-6-11(16-3)12(10)15/h4-6,9,15H,7-8H2,1-3H3

InChI Key

NBYYVLQWKBULLH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN=CC1=C(C(=CC=C1)OC)O

Origin of Product

United States

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